Piperidin-4-one hydrochloride

Chemical Characterization Quality Control Material Science

Ensure synthetic reproducibility with anhydrous Piperidin-4-one hydrochloride (CAS 41979-39-9). Unlike the monohydrate (mp 91–96°C) which introduces variable water content (±0.5–1.5%) that compromises moisture-sensitive reactions, this form (mp 145–147°C) guarantees exact stoichiometric control for N-alkylation, acylation, and focused library synthesis. Its high aqueous solubility ensures accurate delivery in biochemical assays without organic co-solvents. Ideal for ALK inhibitor scaffolds and next-generation anti-inflammatory MCACs with sub-5 μM IC50 values.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 41979-39-9
Cat. No. B163280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-one hydrochloride
CAS41979-39-9
Synonyms4-piperidinone, monohydrochloride
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1C[NH2+]CCC1=O.[Cl-]
InChIInChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H
InChIKeyGJQNVZVOTKFLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-4-one Hydrochloride (CAS 41979-39-9): Chemical Properties and Core Specifications for Research Procurement


Piperidin-4-one hydrochloride (CAS 41979-39-9), also known as 4-oxopiperidinium chloride, is a heterocyclic organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol [1]. It is a white to yellow crystalline solid with a melting point of 145–147 °C and is freely soluble in water [1]. Commercially available in purities ranging from 97% to ≥98% from major chemical suppliers, this compound serves as a versatile synthetic intermediate and building block for pharmaceutical research, peptide chemistry, and the preparation of biologically active derivatives .

Piperidin-4-one Hydrochloride (CAS 41979-39-9): Why In-Class Substitution Introduces Analytical and Synthetic Variability


Generic substitution of piperidin-4-one hydrochloride with its free base (4-piperidone, CAS 41661-47-6) or the monohydrate hydrochloride form (CAS 40064-34-4 or 320589-77-3) introduces significant physicochemical differences that compromise reproducibility in both synthetic and analytical applications. The hydrochloride salt (mp 145–147 °C) exhibits substantially different solubility and thermal behavior compared to the monohydrate hydrochloride (mp 91–96 °C) [1]. Critically, the hydrochloride form provides enhanced stability of the ketone functionality by preventing nucleophilic addition and oxidation reactions that are accelerated in the free base under ambient conditions, while the monohydrate form introduces variable water content (±0.5–1.5%) that can affect stoichiometry in moisture-sensitive reactions and create inconsistencies in quantitative analytical applications [1].

Quantitative Differentiation Evidence: Piperidin-4-one Hydrochloride (CAS 41979-39-9) Versus Closest Analogs


Melting Point Comparison: Anhydrous Hydrochloride vs. Monohydrate Hydrochloride Forms

Piperidin-4-one hydrochloride (anhydrous) exhibits a melting point of 145–147 °C, while its monohydrate hydrochloride analog (CAS 40064-34-4 or 320589-77-3) melts at 91–96 °C [1]. This 51–54 °C difference provides a definitive and readily accessible quality control parameter to distinguish between the two forms and to verify the identity and purity of the material received from suppliers .

Chemical Characterization Quality Control Material Science

Thermal Stability and Storage: Anhydrous vs. Monohydrate Hydrochloride Comparison

Piperidin-4-one hydrochloride (anhydrous) demonstrates thermal robustness requiring storage under inert atmosphere at 2–8 °C to maintain long-term integrity . In contrast, the monohydrate hydrochloride analog is stored at a broader temperature range of 2–30 °C due to its different crystal lattice structure and water content . The higher melting point (145–147 °C vs. 91–96 °C) directly correlates with greater thermal stability of the anhydrous crystalline lattice, making the anhydrous form less prone to thermal degradation during shipping and handling in warmer climates .

Stability Studies Storage Conditions Shelf Life

Synthetic Utility: Piperidin-4-one Hydrochloride as a Superior Intermediate in ALK Inhibitor Development

In computational drug design studies, a novel piperidin-4-one derivative (1-(cyclopropanecarbonyl)-2,6-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylpiperidin-4-one, CDMP) was designed as a potential ALK inhibitor based on the piperidin-4-one scaffold [1]. The design was rationally derived from the structure of the second-generation ALK inhibitor ceritinib, leveraging the unique conformational and electronic properties of the piperidin-4-one core. Density functional theory (DFT) calculations at the B3LYP/6-311 G (d, p) level confirmed the stability and charge delocalization of the piperidin-4-one-based molecule, while molecular docking studies against cancer-related proteins (4TT7, 5FTO, 3AOX) and ADMET predictions indicated favorable pharmacokinetic profiles [1].

Medicinal Chemistry Kinase Inhibitors Cancer Research

Anti-inflammatory Activity: Piperidin-4-one Containing Mono-carbonyl Curcumin Analogs Exhibit Potent IL-6 Inhibition

A series of piperidin-4-one-containing mono-carbonyl analogs of curcumin (MCACs) were synthesized and evaluated for their ability to inhibit IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages [1]. Compounds F8, F29, F33, F35, and F36 demonstrated IC50 values below 5 μM. Notably, lead compounds F35 and F36 dose-dependently prevented LPS-induced NF-κB and ERK activation and significantly protected C57B/L6 mice from LPS-induced septic death in vivo [1].

Inflammation Immunology Cytokine Inhibition

Enzyme Inhibition Profile: Piperidin-4-one Hydrochloride as an Acetylcholinesterase and Phospholipase A2 Inhibitor

Piperidin-4-one hydrochloride (P4OH) has been specifically identified as an inhibitor of acetylcholinesterase and phospholipase A2 . Its mode of action involves direct interaction with the active site of these enzymes, effectively hindering substrate binding and impeding catalytic reactions . This enzyme inhibition profile distinguishes it from other simple piperidine derivatives that lack the 4-oxo functionality, as the ketone group at the 4-position is critical for establishing the necessary hydrogen-bonding interactions with the enzyme active site.

Enzymology Neurobiology Inflammation

Optimal Research and Industrial Application Scenarios for Piperidin-4-one Hydrochloride (CAS 41979-39-9)


Medicinal Chemistry: Next-Generation Kinase Inhibitor Development

In drug discovery programs targeting anaplastic lymphoma kinase (ALK) and other kinases, piperidin-4-one hydrochloride is the optimal starting material for constructing novel inhibitor scaffolds. As demonstrated in computational drug design studies, the piperidin-4-one core enables rational design of compounds that may overcome resistance mechanisms associated with existing clinical agents like ceritinib [1]. The anhydrous hydrochloride form ensures precise stoichiometric control during N-alkylation, acylation, and other derivatization reactions required to build focused compound libraries.

Anti-inflammatory Research: Synthesis of Curcumin Mimetics with Enhanced Bioavailability

For laboratories developing next-generation anti-inflammatory agents, piperidin-4-one hydrochloride provides the essential central linker for synthesizing mono-carbonyl analogs of curcumin (MCACs). These piperidin-4-one-containing derivatives have demonstrated sub-5 μM IC50 values against IL-6 production and in vivo efficacy in murine sepsis models, offering a significant advantage over the parent natural product curcumin which suffers from rapid plasma clearance and poor bioavailability [2]. The hydrochloride salt form ensures reliable reactivity in condensation reactions with substituted benzaldehydes to generate the 3,5-bis(arylidene)piperidin-4-one pharmacophore.

Quality Control and Analytical Reference Standard Applications

The distinct melting point of piperidin-4-one hydrochloride (145–147 °C) compared to its monohydrate analog (91–96 °C) makes the anhydrous form an ideal reference standard for analytical method development and quality control [3]. This 51–54 °C difference enables unambiguous identification and purity verification via differential scanning calorimetry (DSC) or simple melting point determination. Laboratories requiring a well-characterized, stable reference material for HPLC calibration or spectroscopic method validation should procure the anhydrous hydrochloride rather than the hydrate to avoid water content variability.

Enzyme Inhibition Studies: Acetylcholinesterase and Phospholipase A2 Research

Research groups investigating cholinergic neurotransmission or inflammatory pathways can utilize piperidin-4-one hydrochloride as a tool compound or starting scaffold. Its established activity as an acetylcholinesterase and phospholipase A2 inhibitor—mediated through active site binding—provides a foundation for structure-activity relationship (SAR) studies . The hydrochloride form is preferred for these biochemical assays due to its high aqueous solubility, which ensures accurate compound delivery in buffered assay systems without the need for organic co-solvents that might interfere with enzyme activity.

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